molecular formula C15H15NO B10859939 Oletimol CAS No. 365276-81-9

Oletimol

Cat. No.: B10859939
CAS No.: 365276-81-9
M. Wt: 225.28 g/mol
InChI Key: DNSDMSAATMZYNW-UHFFFAOYSA-N
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Description

Oletimol, also known as Phenol, 2-[1-[(phenylmethyl)imino]ethyl]-, is an organic compound with the chemical formula C15H15NO. It is a colorless or yellowish liquid with a strong odor. This compound is primarily used in the production of dyes, rubber, and plastic additives, as well as in various industrial applications such as leather and inks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oletimol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with benzylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are combined under controlled conditions. The process involves the careful monitoring of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Oletimol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Oletimol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Oletimol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Phenol: A simpler compound with similar chemical properties but different applications.

    2-Hydroxyacetophenone: A precursor in the synthesis of Oletimol.

    Benzylamine: Another precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of phenolic and imine functionalities makes it versatile in both synthetic and industrial contexts .

Properties

IUPAC Name

2-(N-benzyl-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDMSAATMZYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046247, DTXSID40859938
Record name Oletimol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Benzylethanimidoyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5879-67-4, 365276-81-9
Record name Oletimol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oletimol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115205
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Record name Oletimol
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Record name ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name OLETIMOL
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